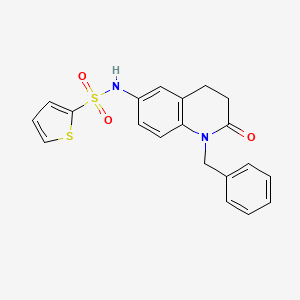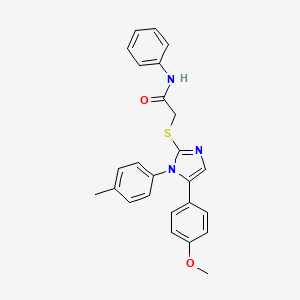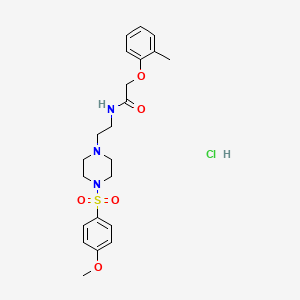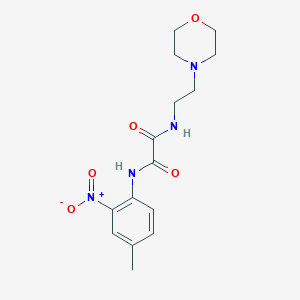
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anti-cancer properties, making it a subject of interest for researchers in the field of oncology.
作用機序
The mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide involves the inhibition of the histone deacetylase enzyme, which leads to changes in gene expression and cell growth. Specifically, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide inhibits the activity of HDAC1, HDAC2, and HDAC3, which are involved in the regulation of cell cycle progression and apoptosis. By inhibiting these enzymes, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide has been shown to inhibit tumor growth in animal models of cancer, further demonstrating its potential as a cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide for lab experiments is its specificity for the histone deacetylase enzyme. This specificity allows researchers to study the effects of inhibiting this enzyme on cancer cells, without interfering with other cellular processes. However, one limitation of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide. One area of interest is the development of more potent analogs of this compound, which could improve its effectiveness as a cancer therapy. Additionally, researchers may investigate the use of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its anti-cancer effects. Finally, further studies may be conducted to better understand the mechanisms of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide, which could lead to the development of new therapies for cancer and other diseases.
合成法
The synthesis of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide involves a multi-step process that requires the use of various reagents and techniques. The first step involves the reaction of 4-methylbenzylamine with 4-pyridinemethanol to form the intermediate product, which is then treated with thionyl chloride to generate the corresponding sulfonamide. This sulfonamide is then subjected to a series of reactions involving various reagents, including sodium hydride and triethylamine, to produce the final product.
科学的研究の応用
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the histone deacetylase enzyme, which plays a key role in regulating gene expression and cell growth. By inhibiting this enzyme, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-4-ylmethylsulfamoyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-12-2-4-13(5-3-12)10-16-20(18,19)17-11-14-6-8-15-9-7-14/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTPUMBFQMDBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

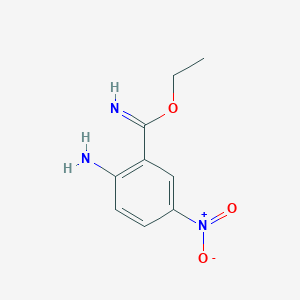
![2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B2975013.png)
![Methyl 2-[2-(3-phenylsulfanylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2975014.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2975015.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2975018.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2975020.png)
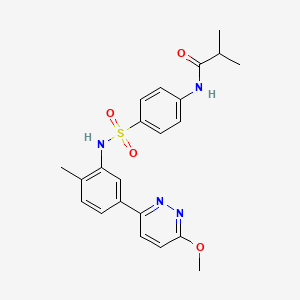
![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2975023.png)
![1-Methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole](/img/structure/B2975025.png)
